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Compound of Interest

Compound Name: 2,4,4-Trimethylcyclopentanone

Cat. No.: B1294718 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4,4-
trimethylcyclopentanone (CAS No. 4694-12-6), a cyclic ketone with applications in organic

synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) characteristics, offering insights into its molecular structure.

Experimental protocols for acquiring such data are also outlined to assist in method

development and validation.

Spectral Data Summary
The following tables summarize the key spectral data for 2,4,4-trimethylcyclopentanone,

facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the

chemical environment of hydrogen atoms in a molecule.

Chemical Shift (δ)
ppm
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Data not publicly

available
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1294718?utm_src=pdf-interest
https://www.benchchem.com/product/b1294718?utm_src=pdf-body
https://www.benchchem.com/product/b1294718?utm_src=pdf-body
https://www.benchchem.com/product/b1294718?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Detailed ¹H NMR data for 2,4,4-trimethylcyclopentanone is available through spectral

databases such as SpectraBase. A spectrum is available from Sigma-Aldrich Co. LLC.[1]

Table 2: ¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the

types of carbon atoms in a molecule. The data presented below is sourced from the work of

Stothers and Tan (1974).[1]

Chemical Shift (δ) ppm Carbon Type Assignment

Data not publicly available in

search results
Data not publicly available Data not publicly available

Note: The definitive ¹³C NMR data for 2,4,4-trimethylcyclopentanone was published in the

Canadian Journal of Chemistry.[1]

Table 3: Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy identifies functional groups within a molecule based on their

vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Functional Group

~1740 Strong C=O (Ketone)

~2960-2870 Strong C-H (Alkyl)

Note: A representative IR spectrum is available in the NIST Chemistry WebBook and

SpectraBase, acquired using a Bruker IFS 85 instrument.[1]

Table 4: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which aids in determining its molecular weight and structure. The data below

corresponds to the electron ionization (EI) mass spectrum available in the NIST WebBook.[2]
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m/z Relative Intensity (%) Putative Fragment

126 ~30 [M]⁺ (Molecular Ion)

83 100 [M - C₃H₇]⁺

69 ~25 [C₅H₉]⁺

56 ~99 [C₄H₈]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a liquid organic

compound such as 2,4,4-trimethylcyclopentanone.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Approximately 5-10 mg of 2,4,4-trimethylcyclopentanone is dissolved

in 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) inside a clean, dry NMR tube. The

solution should be clear and free of any particulate matter.

Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to

ensure homogeneity. For ¹H NMR, standard acquisition parameters are typically used. For

¹³C NMR, broadband proton decoupling is employed to simplify the spectrum.

Data Acquisition: A sufficient number of scans are acquired to achieve an adequate signal-to-

noise ratio. For ¹³C NMR, a longer acquisition time and a greater number of scans are

generally required due to the low natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard,

typically tetramethylsilane (TMS) at 0 ppm.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Background Spectrum: A background spectrum of the clean ATR crystal is collected to

account for atmospheric and instrumental contributions.
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Sample Application: A small drop of neat 2,4,4-trimethylcyclopentanone is placed directly

onto the ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Multiple scans are averaged to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to generate the final absorbance or transmittance spectrum. The ATR crystal is

then cleaned with an appropriate solvent (e.g., isopropanol) and dried.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2,4,4-trimethylcyclopentanone is prepared in a

volatile organic solvent (e.g., dichloromethane or hexane).

GC-MS System Setup: The GC is equipped with a suitable capillary column (e.g., a non-

polar or medium-polarity column). The oven temperature program is set to ensure separation

of the analyte from the solvent and any impurities. The mass spectrometer is operated in

electron ionization (EI) mode, typically at 70 eV.

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.

Data Acquisition: The mass spectrometer scans a defined m/z range as the analyte elutes

from the GC column.

Data Analysis: The resulting total ion chromatogram (TIC) is used to identify the retention

time of the compound. The mass spectrum corresponding to this peak is then analyzed to

determine the molecular ion and fragmentation pattern. The spectrum can be compared to a

library of known spectra, such as the NIST Mass Spectral Library, for confirmation.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 2,4,4-
trimethylcyclopentanone using the described spectroscopic techniques.
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Figure 1. Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis of 2,4,4-Trimethylcyclopentanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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